molecular formula C16H27NO2 B1359398 2-Tridecanoyloxazole CAS No. 898758-51-5

2-Tridecanoyloxazole

Cat. No. B1359398
M. Wt: 265.39 g/mol
InChI Key: ASCDMTJLKMAUPY-UHFFFAOYSA-N
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Description

2-Tridecanoyloxazole is a chemical compound with the molecular formula C16H27NO2 and a molecular weight of 265.4 . It has the IUPAC name 1-(1,3-oxazol-2-yl)-1-tridecanone .


Molecular Structure Analysis

The molecular structure of 2-Tridecanoyloxazole consists of a five-membered oxazole ring attached to a tridecanoyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .

Scientific Research Applications

Supramolecular and Coordination Chemistry

1,2,3-Triazoles are known for their diverse supramolecular interactions, which have been leveraged in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for complexation with anions through hydrogen and halogen bonding. These interactions have been utilized in anion recognition, catalysis, and photochemistry, demonstrating the versatility of triazoles beyond their initial use in click chemistry (Schulze & Schubert, 2014).

Medicinal Chemistry

Triazoles have shown immense pharmacological potential, with structures readily synthesized through click chemistry. Their applications span across various therapeutic areas, including as COX-1/COX-2 inhibitors, HIV protease inhibitors, and CB1 cannabinoid receptor antagonists. This highlights the significant role of 1,2,3-triazoles in drug discovery and development (Dheer, Singh, & Shankar, 2017).

Drug Discovery and Bioisosteres

In drug discovery, the triazole ring is often used as a bioisostere, mimicking various functional groups to design new active molecules. This application is particularly notable in the development of antimicrobial, antiviral, and antitumor agents, showcasing the triazole ring's capability to enhance biological activity and drug-like properties (Bonandi et al., 2017).

Therapeutic Applications

The broad range of therapeutic applications for triazoles and their derivatives includes antimicrobial, antiviral, antitubercular, anticancer, and antidepressant activities, among others. These compounds are also significant in fields like organocatalysis, agrochemicals, and materials science, indicating their wide-ranging impact across scientific disciplines (Matin et al., 2022).

Novel Derivatives and Patents

Research and patents on triazole derivatives, such as 1H-1,2,3-triazoles, have demonstrated their importance in creating new drugs with diverse biological activities. The continuous development of new synthetic methods and the evaluation of these compounds underscore their ongoing relevance in medicinal chemistry (Ferreira et al., 2013).

Future Directions

While specific future directions for research on 2-Tridecanoyloxazole are not mentioned in the available resources, oxazole compounds in general are of significant interest in medicinal chemistry . Future research may focus on synthesizing new oxazole derivatives and exploring their potential therapeutic applications .

properties

IUPAC Name

1-(1,3-oxazol-2-yl)tridecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCDMTJLKMAUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642042
Record name 1-(1,3-Oxazol-2-yl)tridecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tridecanoyloxazole

CAS RN

898758-51-5
Record name 1-(2-Oxazolyl)-1-tridecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)tridecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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